molecular formula C5H9BrO B054715 trans-2-Bromocyclopentanol CAS No. 122673-88-5

trans-2-Bromocyclopentanol

Cat. No.: B054715
CAS No.: 122673-88-5
M. Wt: 165.03 g/mol
InChI Key: BQVWZYQFAVLQKE-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Bromocyclopentanol: is an organic compound with the molecular formula C₅H₉BrO It is a brominated derivative of cyclopentanol, where the bromine atom is attached to the second carbon of the cyclopentane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Cyclopentanol: One common method to synthesize trans-2-Bromocyclopentanol involves the bromination of cyclopentanol. This reaction typically uses bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure the trans configuration of the product.

    Hydrobromination of Cyclopentene: Another method involves the hydrobromination of cyclopentene. This reaction uses hydrobromic acid (HBr) in the presence of a peroxide initiator to add a bromine atom and a hydroxyl group across the double bond of cyclopentene, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: trans-2-Bromocyclopentanol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form a carbonyl group, resulting in the formation of trans-2-Bromocyclopentanone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction Reactions: The compound can also undergo reduction reactions where the bromine atom is replaced by hydrogen, resulting in the formation of cyclopentanol. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Substitution: trans-2-Hydroxycyclopentanol, trans-2-Cyanocyclopentanol.

    Oxidation: trans-2-Bromocyclopentanone.

    Reduction: Cyclopentanol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-Bromocyclopentanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Study of Reaction Mechanisms: The compound is used in research to study the mechanisms of various organic reactions, particularly those involving nucleophilic substitution and elimination.

Biology and Medicine:

    Drug Development: this compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions between brominated organic compounds and biological systems.

Industry:

    Material Science: this compound is used in the development of new materials with specific properties, such as polymers and resins.

    Chemical Manufacturing: The compound is used as a building block in the manufacture of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of trans-2-Bromocyclopentanol involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

    cis-2-Bromocyclopentanol: The cis isomer of trans-2-Bromocyclopentanol, where the bromine and hydroxyl groups are on the same side of the cyclopentane ring.

    2-Chlorocyclopentanol: A chlorinated derivative of cyclopentanol with similar chemical properties.

    2-Iodocyclopentanol: An iodinated derivative of cyclopentanol with similar reactivity.

Comparison:

    Reactivity: this compound is generally more reactive in nucleophilic substitution reactions compared to its chlorinated and iodinated counterparts due to the leaving group ability of bromine.

    Physical Properties: The trans isomer has different physical properties compared to the cis isomer, such as melting point and solubility, due to the spatial arrangement of the substituents.

Properties

IUPAC Name

(1R,2R)-2-bromocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVWZYQFAVLQKE-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Bromocyclopentanol
Reactant of Route 2
trans-2-Bromocyclopentanol
Reactant of Route 3
trans-2-Bromocyclopentanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
trans-2-Bromocyclopentanol
Reactant of Route 5
trans-2-Bromocyclopentanol
Reactant of Route 6
trans-2-Bromocyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.